5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole
Description
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core with three distinct substituents:
- Bromine at position 5, which enhances reactivity for further functionalization.
- Ethyl at position 3, contributing to lipophilicity and electronic effects.
Properties
Molecular Formula |
C11H15BrN2S |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
5-bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H15BrN2S/c1-5-7-6-15-10-13-8(11(2,3)4)9(12)14(7)10/h6H,5H2,1-4H3 |
InChI Key |
METIPZVHOORCKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)Br)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazo-thiazole derivatives .
Scientific Research Applications
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparison Points
Substituent Effects on Bioactivity
- COX-2 Inhibition : Substituents at C5 and C6 significantly influence potency. For example, bulky groups like tert-butyl (in the target compound) may enhance selectivity but reduce binding affinity compared to smaller substituents like methylsulfonylphenyl in 6a (IC₅₀ = 0.08 µM) .
- Reactivity : Bromine at C5 (common in analogs ) enables cross-coupling reactions, while nitroso groups (e.g., in 43a ) facilitate heterocyclic ring expansions under acidic conditions .
Steric and Electronic Properties
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at C5, whereas electron-donating groups (e.g., p-tolylthio in ) enhance nucleophilic substitution reactivity.
Physicochemical Properties
Biological Activity
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves the reaction of appropriate thiazole precursors with bromine and tert-butyl groups. The detailed synthetic routes can vary, but they generally include multi-step processes that ensure high yields and purity of the final product.
Antimicrobial Activity
Research indicates that compounds related to imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For instance, a related thiazole compound was tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas fluorescens, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloroamphenicol .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole | Staphylococcus aureus | TBD |
| Related Thiazole | Pseudomonas fluorescens | 6.25 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Specific studies have shown that imidazo[2,1-b][1,3]thiazoles can modulate signaling pathways associated with cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed screened several thiazole derivatives for antibacterial activity. The results indicated that some derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
- Anticancer Mechanism Exploration : Another study focused on the mechanism of action of imidazo[2,1-b][1,3]thiazoles in cancer therapy. It was found that these compounds could inhibit specific kinases involved in tumor growth, leading to reduced viability of cancer cells in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
